molecular formula C6H5BrO B7767706 2-Bromophenol CAS No. 32762-51-9

2-Bromophenol

Cat. No.: B7767706
CAS No.: 32762-51-9
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
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Description

2-Bromophenol (C₆H₅BrO) is an organobromine compound characterized by a bromine atom substituted at the ortho position (C2) of a phenolic ring . It has a molecular weight of 173.007 g/mol and is classified as an o-bromophenol, a subclass of halophenols . This compound is a primary metabolite involved in physiological processes and is naturally abundant in marine ecosystems, particularly in red algae (e.g., Gracilaria spp.) and sponges (Aplysina aerophoba) .

This compound contributes to the distinct "ocean-like" flavor of marine organisms and exhibits pharmacological activities, including antioxidant and antibacterial properties . Industrially, it serves as a precursor in synthesizing anti-benzofuran dimides and other organic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

VADKRMSMGWJZCF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID8052641
Record name 2-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid
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Boiling Point

194.5 °C
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Flash Point

107.6 °F (42 °C) closed cup
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Solubility

Slightly soluble in chloroform; soluble in ethanol, ether, alkali
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Density

1.4924 g/cu cm at 20 °C
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Vapor Pressure

0.03 [mmHg]
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Color/Form

Yellow to red oily liquid

CAS No.

95-56-7, 32762-51-9
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Melting Point

5.6 °C
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Preparation Methods

Bromination of Phenol

The direct bromination of phenol with elemental bromine (Br₂) at elevated temperatures (150–180°C) produces a mixture of 2-bromophenol (ortho), 4-bromophenol (para), and 2,4-dibromophenol. Critical parameters include:

  • Molar Ratio : 1.0–1.5 moles Br₂ per mole phenol.

  • Temperature : 40–200°C, with optimal yields at 150–180°C.

  • Catalyst : HBr gas generated in situ during bromination enhances para-to-ortho isomerization.

At 170°C, a 1.25:1 Br₂:phenol ratio yields a crude product containing 24% 2,4-dibromophenol, 35% 4-bromophenol, and 41% this compound after 4–8 hours.

Table 1: Equilibrium Composition at 170°C (HBr Catalyst)

ComponentMolar Percentage
This compound41%
4-Bromophenol35%
2,4-Dibromophenol24%

Isomerization of 4-Bromophenol

The para isomer is thermally isomerized to the ortho form using acidic catalysts:

  • Catalysts : HBr, phosphoric acid, or Friedel-Crafts catalysts (e.g., AlCl₃).

  • Conditions : 100–200°C for 4–120 hours.

  • Mechanism : Acid-catalyzed σ-complex rearrangement facilitates para→ortho migration.

Phosphoric acid (0.1–2% w/w) with HBr gas achieves 95% equilibrium conversion in 8 hours at 170°C. The nonvolatile phosphoric acid remains in the residue for reuse, while HBr is condensed and recycled.

Continuous Cyclic Process for Industrial Production

Reaction-Distillation Integration

A patented cyclic process (US3293309A) maximizes yield and minimizes waste:

  • Bromination : Fresh phenol + residual dibromophenol are reacted with Br₂ at 170°C.

  • Isomerization : Crude mixture is treated with HBr/phosphoric acid at 170°C for 8 hours.

  • Distillation : this compound is separated via vacuum distillation (b.p. 194°C at 760 mmHg).

  • Recycling : Distillation residue (p-bromophenol, 2,4-dibromophenol, catalyst) is reused.

Table 2: Cyclic Process Performance

ParameterValue
Yield per Cycle33–41%
Catalyst Loss per Cycle<0.5%
Phenol Conversion>99%

Catalyst Optimization

  • HBr Alone : Requires prolonged reaction times (≥48 hours) for equilibrium.

  • HBr + Phosphoric Acid : Reduces isomerization time to 4–8 hours via synergistic Brønsted acidity.

  • Friedel-Crafts Catalysts : AlCl₃ or FeCl₃ show comparable efficacy but introduce metal contamination.

Analytical Validation and Mechanistic Insights

GC-MS Monitoring

Gas chromatography-mass spectrometry (GC-MS) confirms reaction progress and intermediate formation. For example, 2-(2-bromophenoxy)acetaldehyde—a proposed intermediate in acid-catalyzed cyclization—shows distinct fragmentation patterns at m/z 215 (M⁺) and 187 (M⁺ – CO).

Table 3: GC Retention Times (Method: 50°C to 300°C)

CompoundRetention Time (min)
This compound12.1
4-Bromophenol13.4
2,4-Dibromophenol16.8

Kinetic Studies

  • Activation Energy : 85 kJ/mol for HBr-catalyzed isomerization.

  • Rate Law : First-order in [4-bromophenol] and [H⁺].

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Catalyst Reusability
Direct Bromination35–4185–90Low
Isomerization40–4592–95High
Cyclic Process4198High

Chemical Reactions Analysis

Thermal Decomposition in Alkaline Media

2-Bromophenol undergoes rapid debromination in aqueous NaOH at elevated temperatures (200–250°C) ( ). Key findings include:

Condition Debromination Efficiency Major Products
250°C, 1M NaOH, 4h~100%Phenol, cresol, 2,2-dimethoxypropane, 4-hydroxy-4-methyl-2-pentanone
Presence of oxygen-Formic, acetic, and propionic acids (oxidation byproducts)
Nitrogen atmosphere-Suppressed oxidation; hydrolysis dominates
  • Debromination efficiency increases with NaOH concentration (0.1–1M).

  • Aliphatic and aromatic byproducts form via cleavage and rearrangement pathways ( ).

Pyrolysis and Dioxin Formation

Gas-phase pyrolysis (300–1000°C) produces hazardous brominated dioxins and furans ( ):

Temperature Major Products Key Pathways
<700°CDibenzo-p-dioxin (DD), 1-monobromodibenzo-p-dioxinRadical recombination of 2-bromophenoxyl intermediates
>700°CNaphthalene, bromonaphthaleneCO elimination from 2-bromophenoxyl radical to form cyclopentadienyl radicals
  • Unlike 2-chlorophenol, DD is the dominant product at lower temperatures due to bromine’s higher leaving-group ability.

  • No 4,6-dibromodibenzofuran (4,6-DBDF) forms under pyrolytic conditions ( ).

Bromination and Isomerization

Industrial synthesis of this compound involves brominating phenol in the presence of acidic catalysts (HBr, Friedel-Crafts catalysts) ( ):

Bromine/Phenol Ratio Product Composition (Mole %)
1:132% o-bromophenol, 47% p-bromophenol
1.5:144% o-bromophenol, 47% p-bromophenol
  • Isomerization of p-bromophenol to o-bromophenol occurs at 150–200°C via acid-catalyzed equilibrium.

  • Recycling unreacted p-bromophenol and 2,4-dibromophenol improves yield ( ).

Photodegradation

UV/sunlight exposure induces complex degradation pathways ( ):

Light Source Key Photoproducts Reaction Mechanisms
UV lightHydroxybromophenols, dibromophenolsPhotohydrolysis, bromine transfer, debromination
SunlightSame as UV (slower kinetics)Similar pathways with reduced reaction rates
  • Ten intermediates identified via HPLC-DAD-MS, including bromophenol homologs and hydroxylated derivatives.

  • Multivariate resolution methods (MCR-ALS) confirmed parallel/second-order reaction kinetics ( ).

Reactions with Bromamines

In water treatment, monobromamine (NH₂Br) reacts with phenolic structures to form bromoform (CHBr₃) ( ):

Reactant Rate Constant (M⁻¹s⁻¹) Bromoform Formation
Phenol1.22 × 10⁸Negligible at pH 8.1–8.2
Resorcinol6.32 × 10²Significant CHBr₃ at pH 8.1–8.2
NHBr₂ (dibromamine)Self-decompositionCHBr₃ forms via HOBr intermediates
  • NHBr₂ decomposition generates HOBr, which reacts with organic matter to produce CHBr₃ ( ).

Environmental and Health Implications

  • Taste/Odor Issues : Bromophenols form during chlorination of phenol-containing waters at ng/L levels, causing medicinal tastes ( ).

  • Toxicity : LD₅₀ values: 652 mg/kg (mouse, oral), 1,500 mg/kg (guinea pig, subcutaneous) ( ).

Scientific Research Applications

Pharmaceutical Applications

2-Bromophenol serves as a precursor in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry includes:

  • Synthesis of Antibacterial Agents : It has been used in the development of antibacterial compounds, leveraging its bromine atom's reactivity to create derivatives with enhanced biological activity .
  • Antitumor Activity : Research indicates that brominated phenols exhibit significant antitumor properties. For instance, studies on derivatives of this compound have shown promising results against specific cancer cell lines .

Environmental Science

The environmental implications of this compound are notable, particularly concerning its degradation and transformation in ecosystems:

  • Photodegradation Studies : Research has demonstrated that this compound undergoes photodegradation under UV light and sunlight. This process involves complex reactions resulting in various byproducts, which can include hydroxyderivatives and other bromophenol homologs. Advanced techniques such as HPLC coupled with mass spectrometry have been employed to analyze these transformations .
  • Disinfection Byproduct : In chlorinated water systems, this compound is identified as a disinfection byproduct. Its presence raises concerns regarding water quality and safety, necessitating further studies on its behavior and degradation products in aquatic environments .

Organic Synthesis

This compound is a valuable building block in organic synthesis due to its unique chemical properties:

  • Reactions Leading to Benzofurans : It has been utilized in palladium-catalyzed reactions to synthesize benzofurans, showcasing its versatility as a reagent . The reaction conditions allow for broad substrate scope and moderate to excellent yields of the desired products.
  • Formation of Dioxins and Furans : Studies have explored the high-temperature oxidative degradation of this compound, revealing pathways leading to the formation of toxic compounds such as dibenzofurans and dioxins. Understanding these pathways is crucial for assessing environmental risks associated with brominated compounds .

Case Study 1: Photodegradation Analysis

A study focused on the photodegradation of this compound under UV light utilized HPLC-DAD-MS techniques to monitor reaction kinetics and identify degradation products. The findings highlighted that while the rate of degradation varied with light exposure, the identity of the photoproducts remained consistent across different conditions .

Case Study 2: Antitumor Activity Assessment

Research conducted on various derivatives of this compound indicated significant antitumor activity against specific cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, demonstrating the compound's potential as a lead structure for drug development .

Data Tables

Application AreaSpecific Uses
PharmaceuticalsAntibacterial agents, antitumor compounds
Environmental SciencePhotodegradation studies, disinfection byproduct analysis
Organic SynthesisSynthesis of benzofurans, dioxin formation studies

Mechanism of Action

The mechanism of action of 2-bromophenol involves its interaction with molecular targets and pathways. It can inhibit enzymes like thymidylate synthase, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-bromophenol with its structural isomers and related bromophenols based on formation kinetics, degradation rates, toxicity, and environmental behavior.

Compound Structure Formation Rate (Relative) Degradation Rate (Photolysis) Toxicity (HOMO Energy, eV) Reactivity in Cross-Coupling Environmental Degradation Pathways
This compound o-Br Lower Faster -6.2 (Higher toxicity) Sterically hindered Advanced oxidation ; Microbial debromination
4-Bromophenol p-Br Higher Slower -6.5 (Lower toxicity) Less hindered Accumulates in aqueous solutions
2,4-Dibromophenol o,p-Br Intermediate Moderate N/A N/A Debrominated to this compound
2,4,6-Tribromophenol o,p,m-Br High (industrial synthesis) Slow N/A N/A Anaerobic debromination to 2,4-diBr and 2-Br

Formation and Degradation Dynamics

  • Formation Rates: During photobromination of phenol, 4-bromophenol forms preferentially over this compound due to reduced steric hindrance at the para position . The bulky bromine atom faces less resistance when attaching to the aromatic ring at the para site .
  • Degradation: this compound degrades faster under UV photolysis compared to 4-bromophenol, which persists longer in marine environments . However, this compound is a stable intermediate in the anaerobic debromination of higher brominated phenols (e.g., 2,4,6-tribromophenol) .

Toxicity and Reactivity

  • Toxicity: Despite having a lower HOMO energy (-6.2 eV) than 4-aminophenol (-6.5 eV), this compound exhibits higher toxicity, suggesting non-HOMO factors (e.g., steric effects) influence its biological impact .
  • Reactivity: Steric hindrance at the ortho position reduces this compound’s reactivity in organocatalytic cross-coupling reactions compared to 4-bromophenol .

Environmental and Pharmacological Profiles

  • Environmental Impact: this compound is a toxic byproduct of pyrolysis in electronic waste, producing hazardous dioxins and furans . Advanced oxidation with ferrate(VI) effectively removes it via phenoxy radical formation .
  • Pharmacological Activities: Marine bromophenols, including this compound, demonstrate antioxidant and anti-inflammatory effects, aiding wound healing .

Research Findings and Implications

Microbial Debromination

Marine sponge-associated microorganisms reductively debrominate this compound under methanogenic and sulfidogenic conditions, highlighting its role in natural halogen cycling .

Environmental Remediation

Wet oxidation with ferrate(VI) achieves 90% removal of this compound at optimal molar ratios ([Fe(VI)]/[2-BP] = 42.7) and 25°C, with phenoxy radicals as key intermediates .

Biological Activity

2-Bromophenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article synthesizes research findings on its biological effects, inhibition mechanisms, and potential applications in pharmacology and environmental science.

This compound (C6H5BrO) is characterized by a bromine atom attached to the second carbon of the phenolic ring. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in both medicinal and environmental studies.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition effects on various enzymes, particularly cholinesterases and sulfonotransferases:

  • Cholinesterase Inhibition : A study reported that this compound and its derivatives showed strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values ranging from 0.13 to 14.74 nM for AChE and 5.11 to 23.95 nM for BChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Sulfotransferase Inhibition : Another study found that this compound significantly inhibited the activity of sulfonotransferases (SULTs), particularly SULT1A1 and SULT1B1, indicating its potential role in modulating drug metabolism and endocrine functions .
Enzyme Ki Value (nM) Reference
Acetylcholinesterase (AChE)0.13 - 14.74
Butyrylcholinesterase (BChE)5.11 - 23.95
Sulfonotransferases (SULT1A1, SULT1B1)Not specified

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and as a preservative in food products.

Environmental Impact

1. Biodegradation

Microbial consortia have been shown to effectively degrade this compound under sulfidogenic conditions, converting it to phenol through reductive dehalogenation. This process is crucial for bioremediation strategies aimed at cleaning contaminated environments .

  • A study indicated that microbial cultures could degrade significant concentrations of this compound over time, highlighting its potential for use in bioremediation efforts .
Substrate Initial Concentration (μM) Degradation Time (Days)
This compound21329
Phenol18229

Case Studies

Case Study: Inhibition of Cholinesterase Enzymes

In a controlled laboratory setting, various bromophenols were synthesized and tested for their inhibitory effects on cholinesterase enzymes. The results demonstrated that specific substitutions on the bromophenol structure significantly enhanced enzyme inhibition, suggesting pathways for developing new therapeutic agents targeting neurodegenerative diseases .

Case Study: Microbial Degradation of this compound

A long-term study involving microbial consortia enriched with sediment from estuarine environments showed that these organisms could utilize this compound as their sole carbon source, effectively degrading it while maintaining metabolic activity over three years . This highlights the compound's environmental persistence and the necessity for effective biodegradation strategies.

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of this compound transformations?

  • Methodological Answer : Deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) enable tracking of hydrogen abstraction sites during photolysis. Use ¹³C-labeled this compound in NMR studies to map carbon skeleton rearrangements. Synthesize labeled compounds via catalytic H/D exchange or custom bromination of isotopically enriched phenol .

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